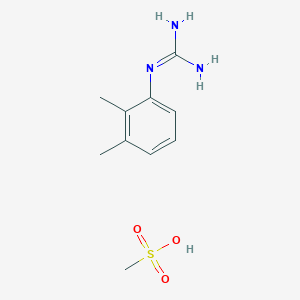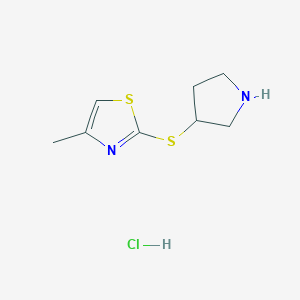
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate
Overview
Description
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is a fluorinated organic compound that belongs to the class of esters. It is characterized by the presence of a fluorine atom and a cyclohexyl ring with a ketone group, making it a valuable intermediate in organic synthesis.
Synthetic Routes and Reaction Conditions:
Fluorination Reaction: The compound can be synthesized through the fluorination of 2-(3-oxocyclohexyl)acetic acid. This involves the reaction of the acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Esterification: The resulting 2-(3-oxocyclohexyl)fluoroacetic acid can then be esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a continuous flow process to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as hydroxide (OH-) or ammonia (NH3) are used in substitution reactions.
Major Products Formed:
Oxidation: 2-(3-oxocyclohexyl)fluorocarboxylic acid
Reduction: 2-(3-oxocyclohexyl)fluoroethanol or 2-(3-oxocyclohexyl)fluoroamine
Substitution: 2-hydroxy-2-(3-oxocyclohexyl)acetate or 2-amino-2-(3-oxocyclohexyl)acetate
Scientific Research Applications
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is widely used in scientific research due to its unique chemical properties. It serves as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. Its fluorinated structure makes it particularly useful in the development of new drugs and materials with enhanced stability and bioactivity.
Mechanism of Action
The mechanism by which Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The fluorine atom can enhance the compound's binding affinity and metabolic stability, leading to more effective therapeutic outcomes.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate is similar to other fluorinated esters and ketones, but its unique structure sets it apart. Some similar compounds include:
Ethyl 2-fluoroacetate: Lacks the cyclohexyl ring
Ethyl 2-(3-oxocyclohexyl)acetate: Lacks the fluorine atom
Ethyl 2-fluoro-2-(4-oxocyclohexyl)acetate: Different position of the fluorine atom
These compounds differ in their chemical properties and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 2-fluoro-2-(3-oxocyclohexyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-2-14-10(13)9(11)7-4-3-5-8(12)6-7/h7,9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFKMVZYEZQHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC(=O)C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(2,6-Dichlorophenyl)sulfanyl]piperidine hydrochloride](/img/structure/B1430910.png)
![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1430911.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1430912.png)
![Methyl 3-azabicyclo[3.2.1]octane-8-carboxylate hydrochloride](/img/structure/B1430913.png)
![Ethyl 5-bromopyrazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B1430914.png)

![9-Tert-butyl 3-ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3,9-dicarboxylate](/img/structure/B1430920.png)

![[3-[2-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenylidene]amino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B1430924.png)
![4-[(3,4-Dimethylphenyl)amino]-2,3-dihydro-1lambda6-thiophene-1,1-dione](/img/structure/B1430925.png)

